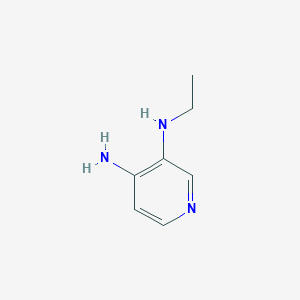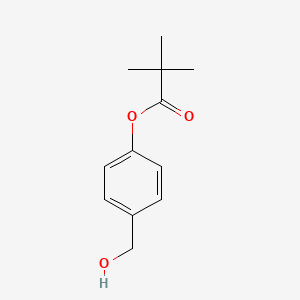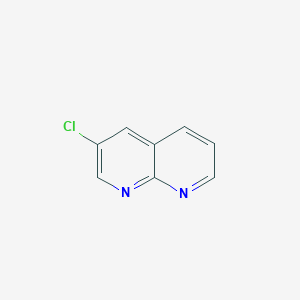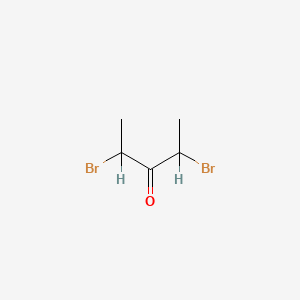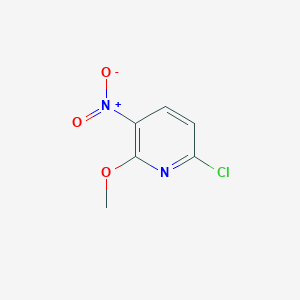
6-Chloro-2-methoxy-3-nitropyridine
Vue d'ensemble
Description
6-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is a solid substance and is used as a reagent in the Suzuki and Negishi coupling reactions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methoxy-3-nitropyridine is planar . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis
6-Chloro-2-methoxy-3-nitropyridine is a reagent in the Suzuki and Negishi coupling reactions . It is also used as a fine chemical intermediate .Physical And Chemical Properties Analysis
6-Chloro-2-methoxy-3-nitropyridine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 284.8±35.0 °C at 760 mmHg . The flash point is 126.0±25.9 °C .Applications De Recherche Scientifique
Synthesis and Derivatives
- 6-Chloro-2-methoxy-3-nitropyridine serves as a starting material in the synthesis of various derivatives, as evidenced by the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine, showing the versatility of this compound in chemical synthesis (Fan Kai-qi, 2009).
- The molecule has also been used in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, indicating its role in complex nitration and substitution processes (C. Jun, 2007).
Chemical Reactions and Modifications
- Oxidative methylamination processes involving nitropyridines, including derivatives of 3-nitropyridine like 6-Chloro-2-methoxy-3-nitropyridine, demonstrate its reactivity and potential applications in synthetic organic chemistry (B. Szpakiewicz & Marian Wolniak, 1999).
- The molecule is also involved in reactions leading to the synthesis of 2-Amino-6-methoxy-3-nitropyridine, highlighting its usefulness in producing amino derivatives (Song Guo-qiang, 2008).
Spectroscopic Analysis and Physical Properties
- Spectroscopic and X-ray analyses of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveal the molecule's structural and electronic characteristics, which are crucial in understanding its chemical behavior and potential applications (Marijana Jukić et al., 2010).
Advanced Material Applications
- Research on 2-amino-6-methoxy-3-nitropyridine indicates potential applications in non-linear optical materials, given its high non-linear optical activity. This suggests possible uses in the development of new optical materials, a field that often intersects with advanced electronics and photonics (S. Premkumar et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that nitropyridines, a class of compounds to which 6-chloro-2-methoxy-3-nitropyridine belongs, are often used in organic synthesis and can participate in various chemical reactions .
Biochemical Pathways
It is known to be a reactant in the suzuki and negishi coupling reactions , which are commonly used in organic chemistry to create carbon-carbon bonds.
Pharmacokinetics
It is slightly soluble in water , which could influence its bioavailability.
Result of Action
As a reactant in the Suzuki and Negishi coupling reactions , it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis.
Action Environment
The action, efficacy, and stability of 6-Chloro-2-methoxy-3-nitropyridine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.
Propriétés
IUPAC Name |
6-chloro-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXVJFGCFEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444995 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methoxy-3-nitropyridine | |
CAS RN |
40851-91-0 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



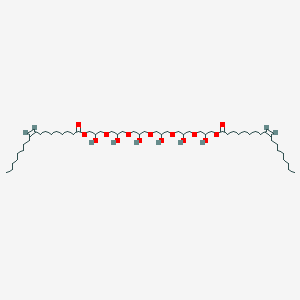
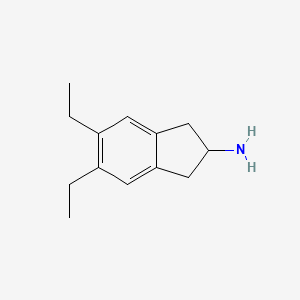
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
